2-Bromo-3-methylquinoxaline
Overview
Description
2-Bromo-3-methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoxaline, where a bromine atom is substituted at the second position and a methyl group at the third position of the quinoxaline ring.
Mechanism of Action
Target of Action
Quinoxaline derivatives, to which 2-bromo-3-methylquinoxaline belongs, have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in various ways, depending on the specific derivative and target . More research is needed to elucidate the exact mode of action of this compound.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways
Result of Action
Quinoxaline derivatives have been reported to have various effects, depending on the specific derivative and target . More research is needed to elucidate the specific effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives, to which 2-Bromo-3-methylquinoxaline belongs, are known to have several pharmacological effects such as antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia
Cellular Effects
Quinoxaline derivatives are known to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methylquinoxaline typically involves the bromination of 3-methylquinoxaline. One common method is the reaction of 3-methylquinoxaline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylquinoxaline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoxalines.
Oxidation: Formation of quinoxaline carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinoxalines.
Scientific Research Applications
2-Bromo-3-methylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and optoelectronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromoquinoxaline: Lacks the methyl group at the third position.
3-Methylquinoxaline: Lacks the bromine atom at the second position.
2-Chloro-3-methylquinoxaline: Has a chlorine atom instead of bromine at the second position.
Uniqueness
2-Bromo-3-methylquinoxaline is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-bromo-3-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFSDXUCGYJSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21594-95-6 | |
Record name | 2-bromo-3-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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